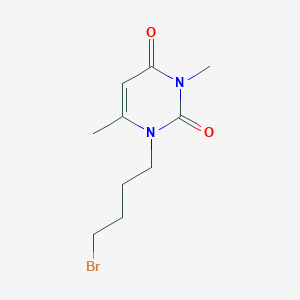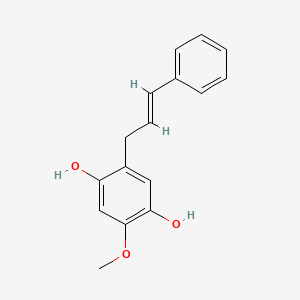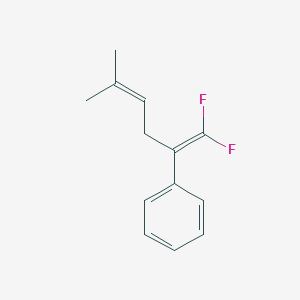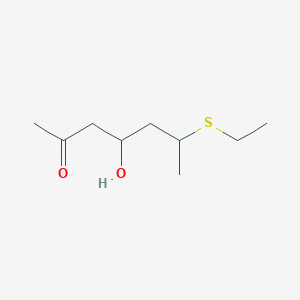![molecular formula C19H16N2O2S B14147908 (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 681845-02-3](/img/structure/B14147908.png)
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” is a synthetic organic molecule that belongs to the class of thiazolones. Thiazolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure combining isoquinoline and thiazolone moieties, which may contribute to its distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Moiety: Starting from commercially available precursors, the isoquinoline ring can be synthesized through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Thiazolone Ring Formation: The thiazolone ring can be constructed via cyclization reactions involving thioamides and α-haloketones.
Coupling Reaction: The final step involves coupling the isoquinoline and thiazolone moieties, often through a condensation reaction with appropriate aldehydes or ketones under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining purification and isolation steps to enhance overall yield.
化学反応の分析
Types of Reactions
The compound “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring using halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-), and appropriate solvents (ethanol, dichloromethane).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.
Biology
In biological research, this compound may exhibit interesting pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities. It can be used as a lead compound for drug discovery and development.
Medicine
In medicine, this compound may serve as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
類似化合物との比較
Similar Compounds
- (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazol-4-one
Uniqueness
The uniqueness of “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” lies in its specific combination of functional groups and structural motifs. The presence of both isoquinoline and thiazolone rings, along with the hydroxyl group, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
681845-02-3 |
|---|---|
分子式 |
C19H16N2O2S |
分子量 |
336.4 g/mol |
IUPAC名 |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H16N2O2S/c22-16-7-5-13(6-8-16)11-17-18(23)20-19(24-17)21-10-9-14-3-1-2-4-15(14)12-21/h1-8,11,22H,9-10,12H2/b17-11- |
InChIキー |
QICNHAKVGSJKIJ-BOPFTXTBSA-N |
異性体SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3 |
正規SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 |
溶解性 |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)


![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)






